1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
Overview
Description
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, commonly known as POPC, is a diacylglycerol phospholipid. It is a significant component of cell membranes in eukaryotic cells and is widely used in biophysical experiments. POPC is known for its role in mimicking the cell membrane environment, making it a valuable tool in the study of membrane proteins and lipid interactions .
Mechanism of Action
Target of Action
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) primarily targets cell membranes. It is a phosphatidylcholine, a major component of biological membranes, particularly in eukaryotic cells . POPC plays a crucial role in maintaining the structural integrity and fluidity of cell membranes.
Mode of Action
POPC interacts with cell membranes by integrating into the lipid bilayer. Its amphiphilic nature, with hydrophobic fatty acid tails and a hydrophilic phosphate head, allows it to align with the membrane’s phospholipid bilayer. This integration helps stabilize the membrane structure and can influence membrane protein function and signaling pathways .
Biochemical Pathways
POPC affects several biochemical pathways related to membrane dynamics and signaling. By modulating membrane fluidity and phase behavior, POPC can impact pathways involving membrane-bound receptors and enzymes. For instance, it can influence the formation of lipid rafts, which are microdomains in the membrane that play a role in cell signaling and protein sorting .
Pharmacokinetics
Its bioavailability is inherently high within cellular membranes, where it is synthesized and incorporated as part of the lipid bilayer .
Result of Action
At the molecular level, POPC contributes to the stability and functionality of cell membranes. It helps maintain membrane fluidity, which is essential for proper membrane protein function, cell signaling, and vesicle formation. At the cellular level, this translates to enhanced cell viability and function, particularly in processes requiring dynamic membrane changes, such as endocytosis and exocytosis .
Action Environment
Environmental factors such as temperature, pH, and the presence of other lipids and proteins can influence the action, efficacy, and stability of POPC. For example, temperature changes can affect membrane fluidity, while pH variations can alter the charge and interaction of the phosphate head group. Additionally, the presence of cholesterol and other lipids can modulate the phase behavior and organization of POPC within the membrane .
Biochemical Analysis
Biochemical Properties
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine plays a crucial role in biochemical reactions. It is used in biophysical experiments and has been used to study various subjects such as lipid rafts . It is also used in systems mimicking the cell membrane such as Nanodiscs .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been used to study the assembly of S. aureus α-toxin and the effects of phytol on membranes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. It is used in the generation of liposomes and other artificial membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
POPC can be synthesized through the esterification of glycerol with palmitic acid and oleic acid. The process involves the following steps:
Esterification: Glycerol is esterified with palmitic acid at the sn-1 position and oleic acid at the sn-2 position.
Phosphorylation: The resulting diacylglycerol is then phosphorylated with phosphocholine to form POPC.
Industrial Production Methods
In industrial settings, POPC is typically produced using enzymatic methods to ensure high purity and yield. The process involves the use of lipases to catalyze the esterification reactions, followed by purification steps such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
POPC undergoes various chemical reactions, including:
Hydrolysis: POPC can be hydrolyzed by phospholipases, resulting in the release of fatty acids and lysophosphatidylcholine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and AAPH (2,2’-azobis(2-amidinopropane) dihydrochloride).
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used to hydrolyze POPC.
Major Products Formed
Scientific Research Applications
POPC has a wide range of applications in scientific research, including:
Chemistry: POPC is used as a model lipid in studies of lipid bilayers and membrane dynamics.
Biology: It is used to study the interactions of proteins and peptides with lipid membranes.
Medicine: POPC is used in the development of liposomal drug delivery systems.
Industry: It is used in the formulation of cosmetics and personal care products due to its biocompatibility.
Comparison with Similar Compounds
Similar Compounds
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Unlike POPC, DPPC has two saturated fatty acid chains, making it less fluid and more rigid.
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC): DOPC has two unsaturated fatty acid chains, making it more fluid than POPC.
Uniqueness of POPC
POPC’s unique combination of one saturated and one unsaturated fatty acid chain provides a balance between fluidity and stability, making it an ideal model lipid for studying membrane dynamics and interactions .
Properties
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJKGGKOPKCXLL-VYOBOKEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101029642 | |
Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101029642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
760.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PC(16:0/18:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0007972 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26853-31-6 | |
Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26853-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026853316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101029642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(Z)-[4-oxido-9-oxo-7-(palmitoylmethyl)-3,5,8-trioxa-4-phosphahexacos-17-enyl)trimethylammonium 4-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PALMITOYL-2-OLEOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE895536Y5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PC(16:0/18:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0007972 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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